molecular formula C15H27NO B10968548 N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide

Cat. No.: B10968548
M. Wt: 237.38 g/mol
InChI Key: NYIUTPVRWDPTOP-UHFFFAOYSA-N
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Description

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide is an organic compound with the molecular formula C15H27NO It is characterized by a cyclobutanecarboxamide group attached to a 2-tert-butylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 2-tert-butylcyclohexylamine.

    Amidation Reaction: The cyclobutanecarboxylic acid is reacted with 2-tert-butylcyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Efficient Purification: Implementing large-scale purification methods like distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or alcohols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted amides or other functionalized derivatives

Scientific Research Applications

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide depends on its specific application:

    Biological Activity: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Pharmacological Effects: The compound may influence signaling pathways, leading to therapeutic effects like pain relief or inflammation reduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylcyclohexyl)acetamide
  • N-(2-tert-butylcyclohexyl)benzamide
  • N-(2-tert-butylcyclohexyl)formamide

Uniqueness

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

N-(2-tert-butylcyclohexyl)cyclobutanecarboxamide

InChI

InChI=1S/C15H27NO/c1-15(2,3)12-9-4-5-10-13(12)16-14(17)11-7-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)

InChI Key

NYIUTPVRWDPTOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)C2CCC2

Origin of Product

United States

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